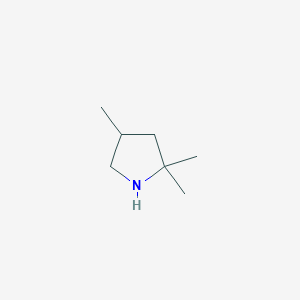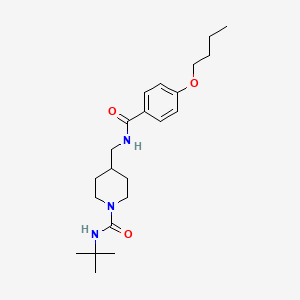
4-((4-butoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-butoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for researchers and industry professionals alike.
Métodos De Preparación
The synthesis of 4-((4-butoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the core piperidine ring. The process may include the following steps:
Synthesis of Piperidine Core: : The piperidine ring is often synthesized through a cyclization reaction involving linear precursors.
Introduction of Butoxybenzamide Group: : The butoxybenzamide moiety is introduced through a reaction with 4-butoxybenzoic acid and an amine source.
Attachment of N-(tert-Butyl) Group: : The N-(tert-butyl) group is added through a reaction with tert-butylamine.
Carboxamide Formation: : The final carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative.
Industrial production methods may involve optimizing these steps for scalability, cost-effectiveness, and yield improvement. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Amide Formation: : Amide bonds can be formed through reactions with carboxylic acids or their derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, dimethylformamide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and amide-linked compounds.
Aplicaciones Científicas De Investigación
4-((4-butoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: : The compound may serve as a probe in biological studies to investigate cellular processes and interactions.
Medicine: : Potential therapeutic applications include its use as a drug candidate for treating various diseases, given its structural similarity to known bioactive molecules.
Industry: : It can be utilized in the manufacturing of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 4-((4-butoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target system.
Comparación Con Compuestos Similares
When compared to similar compounds, 4-((4-butoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide stands out due to its unique structural features. Similar compounds may include other piperidine derivatives or benzamide-based molecules. The uniqueness of this compound lies in its combination of the piperidine ring, butoxybenzamide group, and N-(tert-butyl) moiety, which contribute to its distinct chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
4-[[(4-butoxybenzoyl)amino]methyl]-N-tert-butylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3/c1-5-6-15-28-19-9-7-18(8-10-19)20(26)23-16-17-11-13-25(14-12-17)21(27)24-22(2,3)4/h7-10,17H,5-6,11-16H2,1-4H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVQKXWIXNYHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2865391.png)
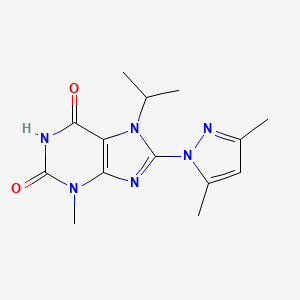
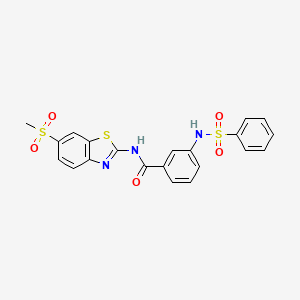
![4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid](/img/structure/B2865395.png)
![N-(2,4-dimethylphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2865396.png)
![3-(2-bromophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2865397.png)
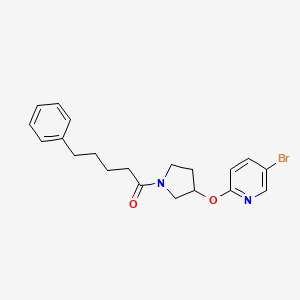
![4-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2865401.png)
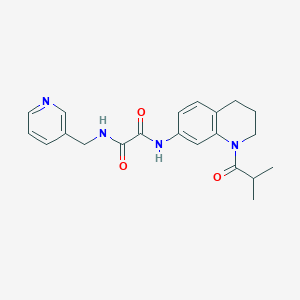
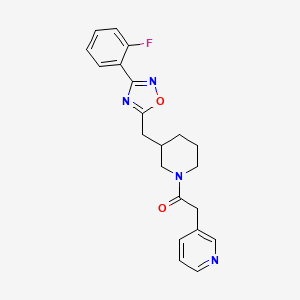


![N-[2-hydroxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2865412.png)
